Cas no 1201222-23-2 (8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol)

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol is a bicyclic organic compound featuring a thiol functional group at the 3-position and a methyl-substituted nitrogen within the azabicyclo[3.2.1]octane scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiol group offers nucleophilic properties for selective derivatization, while the rigid bicyclic framework enhances stereochemical control in reactions. Its stability under standard conditions and compatibility with diverse synthetic protocols further underscore its utility. This compound is particularly relevant in the development of bioactive molecules, where its structural motifs can influence binding affinity and metabolic stability. Handling requires standard precautions for thiol-containing compounds.
8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol structure
1201222-23-2 structure
Product Name:8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol
CAS No:1201222-23-2
MF:C8H15NS
MW:157.27640080452
CID:5215973
Update Time:2025-05-24

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol
    • 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol
    • Inchi: 1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
    • InChI Key: APDHNEFQCYRUFX-UHFFFAOYSA-N
    • SMILES: SC1CC2CCC(C1)N2C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 123
  • XLogP3: 1.7
  • Topological Polar Surface Area: 4.2

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-36577-0.05g
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1201222-23-2
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$200.0 2023-02-13
Enamine
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Enamine
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Enamine
EN300-36577-10.0g
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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1201222-23-2 95%
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8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol Related Literature

Additional information on 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol

Professional Introduction to 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol (CAS No: 1201222-23-2)

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, identified by the CAS number 1201222-23-2, belongs to a class of molecules known for their structural complexity and biological relevance. The presence of a sulfur-containing thiol group and a nitrogen-containing azabicyclo structure makes it an intriguing candidate for further investigation in various biochemical pathways.

The bicyclo[3.2.1]octane scaffold is particularly noteworthy, as it presents a rigid framework that can be exploited for the design of bioactive molecules. The incorporation of a methyl group at the 8-position and a thiol group at the 3-position introduces specific steric and electronic properties that can influence the compound's interactions with biological targets. This structural motif has been explored in the development of pharmaceutical agents, where its ability to mimic natural products or bind to specific enzymes has been leveraged.

Recent studies have highlighted the potential of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol in the context of neurological disorders. The compound's ability to interact with proteins involved in neurotransmitter signaling has been investigated, suggesting its utility as a lead compound for the development of novel therapeutic agents. For instance, research has demonstrated that derivatives of this scaffold can modulate the activity of ion channels and receptors, which are critical for maintaining proper neural function.

The thiol group in 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol is particularly interesting from a chemical biology perspective, as thiols are known to participate in various redox reactions and can act as cofactors for enzymes. This property makes the compound a promising candidate for studies involving oxidative stress and inflammation, which are implicated in numerous diseases, including neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The ability of the thiol group to undergo disulfide bond formation also opens up possibilities for studying protein-protein interactions and cellular signaling pathways.

In addition to its potential applications in neurological research, 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol has been explored in the context of anticancer drug development. The rigid bicyclic structure provides a stable platform for further functionalization, allowing chemists to design molecules that can selectively target cancer cells. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with key metabolic pathways or by inducing apoptosis.

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol presents unique challenges due to its complex three-membered ring system and the presence of multiple functional groups. However, advances in synthetic methodologies have made it possible to access this compound with increasing efficiency and purity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired framework while maintaining high enantioselectivity.

The biological activity of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol is further enhanced by its ability to undergo various chemical modifications, such as halogenation, alkylation, or acylation. These modifications can fine-tune the compound's properties, allowing researchers to optimize its binding affinity and selectivity for specific biological targets. The versatility of this scaffold makes it an attractive platform for structure-based drug design, where computational methods are used to predict how modifications will affect molecular interactions.

Recent advancements in computational chemistry have enabled more accurate predictions of the behavior of complex molecules like 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol in biological systems. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with proteins and other biomolecules at an atomic level. These computational approaches complement experimental studies by allowing researchers to test hypotheses about molecular mechanisms without the need for extensive wet chemistry.

The future prospects for 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. As our understanding of biological systems continues to grow, so does the demand for innovative molecules that can address complex diseases effectively. The unique structural features and versatile reactivity of this compound position it as a valuable tool for both academic research and industrial drug development.

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